molecular formula C10H8N2S B188335 3-Methyl[1,3]thiazolo[3,2-a]benzimidazole CAS No. 5268-73-5

3-Methyl[1,3]thiazolo[3,2-a]benzimidazole

Cat. No.: B188335
CAS No.: 5268-73-5
M. Wt: 188.25 g/mol
InChI Key: NAVVCVXQHMJHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl[1,3]thiazolo[3,2-a]benzimidazole is a useful research compound. Its molecular formula is C10H8N2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5268-73-5

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

1-methyl-[1,3]thiazolo[3,2-a]benzimidazole

InChI

InChI=1S/C10H8N2S/c1-7-6-13-10-11-8-4-2-3-5-9(8)12(7)10/h2-6H,1H3

InChI Key

NAVVCVXQHMJHJA-UHFFFAOYSA-N

SMILES

CC1=CSC2=NC3=CC=CC=C3N12

Canonical SMILES

CC1=CSC2=NC3=CC=CC=C3N12

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Mercaptobenzoimidazole (15.0 g) was added to EtOH (100 ml) solution of KOH (6.60 g), and the mixture was heated under reflux for 1 hour. After cooling to room temperature, this was mixed with 2-chloroacetone (7.96 ml) and stirred overnight. The reaction solution was mixed with EtOAc and stirred, the insoluble matter was removed by filtration and then the solvent was evaporated under a reduced pressure. The thus obtained oily material was dissolved in concentrated sulfuric acid (100 ml) and stirred at room temperature for 6 hours. The reaction solution was poured into ice water and then neutralized with 28% NH3 aqueous solution, and the resulting precipitate was collected by filtration. This was recrystallized from MeOH to obtain the title compound (9.60 g) as light brown crystals. (J. O. C., 29 (4), 865-9 (1964))
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
[Compound]
Name
2-chloroacetone
Quantity
7.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.